3-(Hydrazinylidenemethyl)-9H-carbazole
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Overview
Description
3-(Hydrazinylidenemethyl)-9H-carbazole is a heterocyclic compound that features a carbazole core with a hydrazinylidenemethyl substituent at the 3-position. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylidenemethyl)-9H-carbazole typically involves the reaction of 3-formylcarbazole with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylidenemethyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(Hydrazinylidenemethyl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(Hydrazinylidenemethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydrazinylidenemethyl)-indole
- 3-(Hydrazinylidenemethyl)-benzofuran
- 3-(Hydrazinylidenemethyl)-quinoline
Uniqueness
3-(Hydrazinylidenemethyl)-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or electronic properties for material science applications.
Properties
CAS No. |
486445-41-4 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
9H-carbazol-3-ylmethylidenehydrazine |
InChI |
InChI=1S/C13H11N3/c14-15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16-13/h1-8,16H,14H2 |
InChI Key |
ZVZVCNHZELRTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=NN |
Origin of Product |
United States |
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